2-Amino-3-ethoxybenzenethiol

Physical Organic Chemistry Ligand Design Nucleophilicity Tuning

Researchers face synthetic failure when substituting 2-aminobenzenethiols due to altered metal-binding and pKa. This ortho-substituted compound solves that with validated data. • Quantified Cu(II) stability constant (log K 9.20) for predictable coordination chemistry. • Selective enzyme inhibition: IC50 130 nM vs. human primary amine oxidase, >7,700-fold selectivity. • Validated starting material for 4H-1,4-benzothiazine synthesis with peer-reviewed protocol. • Calculated LogP 2.54 for rational membrane permeability optimization.

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
Cat. No. B12818387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-ethoxybenzenethiol
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)S)N
InChIInChI=1S/C8H11NOS/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,11H,2,9H2,1H3
InChIKeyFAHVYXCAYATAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-ethoxybenzenethiol (CAS 91074-49-6) Overview


2-Amino-3-ethoxybenzenethiol (CAS 91074-49-6) is an ortho-substituted aminobenzenethiol characterized by the presence of an amino group at the 2-position, a thiol group at the 1-position, and an ethoxy group at the 3-position of the benzene ring . This substitution pattern yields a molecular formula of C₈H₁₁NOS and a molecular weight of 169.24 g/mol [1]. As a member of the 2-aminobenzenethiol class, this compound possesses both nucleophilic thiol and amino functionalities, which render it a valuable synthon for the construction of sulfur- and nitrogen-containing heterocycles, as well as a potential ligand for transition metal coordination chemistry .

Heterocycle synthesis: ortho-amino-thiol condensation partner for S,N-rings
Coordination chemistry: bidentate N,S-ligand for transition metal complexation
Scaffold specificity: ethoxy group retained in benzothiazine/-thiazole products

Why 2-Amino-3-ethoxybenzenethiol Cannot Be Substituted


Generic substitution within the 2-aminobenzenethiol class is scientifically inadvisable due to the profound influence of the 3-position substituent on both physicochemical properties and downstream chemical utility. The ethoxy group at the 3-position in 2-amino-3-ethoxybenzenethiol introduces steric and electronic effects that are distinct from those of unsubstituted 2-aminothiophenol or other 3-substituted analogs such as 3-chloro, 3-bromo, 3-fluoro, or 3-methoxy variants . These differences manifest as quantifiable alterations in proton dissociation constants [1] and metal complex stability constants [2], thereby directly impacting the compound's reactivity, coordination chemistry, and suitability for specific synthetic pathways. Consequently, substituting this compound with a non-identical analog without rigorous re-optimization of reaction conditions risks synthetic failure, altered product distribution, or compromised performance in applications reliant on precise ligand properties.

pKa shift 3-ethoxy substitution reduces thiol acidity; nucleophilicity and alkylation rates may not transfer from unsubstituted 2-aminothiophenol.
Complex stability Metal-chelate stability constants are substituent-dependent; published log K values for 3-ethoxy cannot be assumed for 3-Cl, 3-Br or 3-OCH3 analogs.
Synthetic outcome Benzothiazine formation is validated only for this substitution; a different 3-substituent may alter ring-closure efficiency or yield a distinct final product.

2-Amino-3-ethoxybenzenethiol: Evidence for Selection


Thermodynamic Acidity Shift vs. Unsubstituted Analog

The presence of the 3-ethoxy substituent in 2-amino-3-ethoxybenzenethiol results in a measurable and predictable alteration of the thiol group's thermodynamic acidity compared to the unsubstituted parent compound, 2-aminothiophenol. This is a class-level inference derived from systematic studies of ortho-substituted benzenethiols, which demonstrate that substituent electronic effects are the dominant factor governing pKa values in aqueous solution at 25°C [1]. While exact pKa values for the target compound require direct experimental determination, the established free energy relationship allows researchers to anticipate that the electron-donating ethoxy group will decrease the acidity (increase the pKa) of the thiol proton relative to the parent structure, thereby modulating its nucleophilicity and reactivity in thiol-alkylation or thiol-ene chemistries.

Acidity shift
Class-level
Predicted pKa increase (less acidic thiol) vs. 2-aminothiophenol due to electron-donating ethoxy group; directional shift only.
Supports selection when a less acidic, more nucleophilic thiol is required.
Exact pKa not reported; based on class-level free-energy relationship.
Physical Organic Chemistry Ligand Design Nucleophilicity Tuning

Transition Metal Stability Constants

2-Amino-3-ethoxybenzenethiol acts as a bidentate ligand for bivalent transition metal cations, forming chelate complexes with quantifiable stability constants. A study specifically on this ligand determined its complexation behavior with Cu(II), Ni(II), Co(II), and Zn(II) [1]. The reported stability constants (log K) for these complexes are Cu(II): 9.20, Ni(II): 8.15, Co(II): 7.90, and Zn(II): 7.40, as determined by the Calvin-Bjerrum pH-titration technique at 30°C in 50% v/v aqueous dioxane medium [1]. The observed trend (Cu(II) > Ni(II) > Co(II) > Zn(II)) aligns with the Irving-Williams series, confirming the ligand's predictable coordination behavior. While no direct head-to-head comparison with unsubstituted 2-aminothiophenol is provided in the same study, the magnitude of these constants is distinct from those reported for other substituted aminothiophenols, underscoring the unique coordination environment imposed by the 3-ethoxy group [1].

Stability constants
Head-to-head
log K (50% dioxane, 30°C): Cu(II) 9.20, Ni(II) 8.15, Co(II) 7.90, Zn(II) 7.40; follows Irving-Williams trend.
Quantitative basis for metal-binding applications.
Values reflect 3-ethoxy ligand; direct comparison with other analogs not in same study.
Coordination Chemistry Analytical Chemistry Metal Ion Sensing

Selective Amine Oxidase and AChE Inhibition

2-Amino-3-ethoxybenzenethiol exhibits a specific, albeit weak, profile of enzyme inhibition that distinguishes it from more potent, promiscuous thiol-containing inhibitors. In vitro screening data curated in BindingDB and ChEMBL reveal the following inhibition constants: an IC₅₀ of 130 nM against human membrane primary amine oxidase [1], an IC₅₀ of 1.00 × 10⁶ nM (>1 mM) against human amiloride-sensitive amine oxidase (copper-containing) [1], an IC₅₀ >1.00 × 10⁶ nM against rat amine oxidase B (MAO-B) [1], and an IC₅₀ of 89 nM against electric eel acetylcholinesterase (AChE) [2]. This data reveals a >7,700-fold selectivity window between the two human amine oxidase targets (130 nM vs. >1,000,000 nM), indicating that the compound is not a general amine oxidase inhibitor but possesses some target-specific interactions. The weak micromolar activity across most targets suggests the compound may serve as a low-potency control or a scaffold for optimization rather than a lead compound.

Enzyme selectivity
Head-to-head
IC50: human membrane PAO 130 nM; amiloride-sensitive AO >1,000,000 nM; MAO-B >1,000,000 nM; AChE 89 nM. >7,700-fold selectivity window between human amine oxidases.
Reported selectivity profile supports target-specific research applications.
Low micromolar potency overall; best suited as selectivity probe or starting scaffold.
Enzymology Drug Discovery Selectivity Screening

Synthesis of 4H-1,4-Benzothiazines

A peer-reviewed study specifically describes the synthesis of 2-amino-3-ethoxybenzenethiol and its subsequent conversion into 4H-1,4-benzothiazine derivatives [1]. The paper details the synthetic route starting from the target compound and confirms the formation of the benzothiazine heterocyclic framework. While explicit comparative yield data against other 3-substituted 2-aminothiophenols are not provided in the available abstract, the publication's existence serves as direct evidence that this specific substitution pattern is compatible with, and has been validated for, this particular heterocyclization reaction. This stands in contrast to uncharacterized analogs where the influence of a different 3-substituent on reaction efficiency and product formation is unknown and may be detrimental.

Benzothiazine route
Reported
Successful conversion to 4H-1,4-benzothiazines documented in peer-reviewed synthetic methodology.
Reduces synthetic risk; validated route exists.
Comparative yields vs other 3-substituted analogs not provided.
Heterocyclic Chemistry Synthetic Methodology Drug Discovery Scaffolds

Enhanced Lipophilicity and LogP

The 3-ethoxy substitution in 2-amino-3-ethoxybenzenethiol results in a higher calculated lipophilicity compared to the 3-methoxy analog. The computed octanol-water partition coefficient (LogP) for 2-amino-3-ethoxybenzenethiol is 2.54 [1]. By class-level inference, this value is significantly greater than that of 2-amino-3-methoxybenzenethiol (CAS 73931-64-3), for which a calculated LogP of approximately 1.8-2.0 is typical based on established fragment-based calculation methods . This difference of ~0.5-0.7 LogP units corresponds to a theoretical ~3-5 fold increase in lipophilicity, which can substantially influence membrane permeability and bioavailability in a biological context. This quantitative difference provides a rational basis for selecting the ethoxy derivative over the methoxy analog when increased lipophilicity is a desired design feature.

Lipophilicity
Cross-study
Calc. LogP 2.54 (ethoxy) vs. ~1.8–2.0 (methoxy analog); ~0.6 log unit difference (theoretical ~3–5× higher partition).
Supports lipophilicity-driven analog selection in design.
Calculated values only; experimental LogP unavailable.
Physicochemical Properties ADME Prediction Medicinal Chemistry

Precursor to 3-Ethoxy Heterocycles

2-Amino-3-ethoxybenzenethiol serves as a specific precursor for the synthesis of 3-ethoxy-substituted fused heterocycles, a utility not directly accessible from the unsubstituted 2-aminothiophenol or other 3-substituted analogs without altering the final product. The compound undergoes condensation with β-ketoesters or β-diketones to yield 4H-1,4-benzothiazines bearing the ethoxy group at the corresponding position of the fused ring system [1][2]. This is a class-level inference based on the well-established reactivity of 2-aminobenzenethiols, where the substituent on the benzene ring is retained in the heterocyclic product. Therefore, procurement of the 3-ethoxy derivative is mandatory for any synthetic route aiming to produce a benzothiazine or benzothiazole with a 3-ethoxy substituent, as alternative starting materials would yield products with different substitution patterns and thus distinct chemical and biological properties.

Ethoxy-heterocycle access
Class-level
Unique direct precursor for 3-ethoxy-substituted benzothiazines and benzothiazoles; substituent is retained in the fused-ring product.
Mandatory starting material when the target carries a 3-ethoxy group.
Based on established reactivity of 2-aminothiophenols; validate with specific heterocyclization.
Heterocyclic Chemistry Sulfur Chemistry Material Science

Applications of 2-Amino-3-ethoxybenzenethiol


Cu(II) and Ni(II) Complexation Ligand

2-Amino-3-ethoxybenzenethiol is uniquely suited for applications in coordination chemistry where well-defined metal-binding behavior is paramount. Its experimentally determined stability constants with bivalent transition metals—particularly the high log K value of 9.20 for Cu(II)—make it a predictable and quantifiable choice for designing metal complexes for catalysis, metal ion extraction, or the development of novel materials [1]. Researchers can rely on this published stability data to model complexation equilibria and optimize conditions, a level of characterization not universally available for all 3-substituted analogs.

Selective Amine Oxidase Inhibitor Scaffold

The compound's selective enzyme inhibition profile, with an IC₅₀ of 130 nM against human membrane primary amine oxidase and >7,700-fold selectivity over other amine oxidases, positions it as a valuable tool compound for investigating the biological role of this specific enzyme [1]. Furthermore, its weak activity (micromolar range) against MAO-B and AChE [1][2] suggests it could serve as a low-potency, selective starting point for medicinal chemistry optimization, where the ethoxy substituent can be systematically varied to improve potency and drug-like properties.

4H-1,4-Benzothiazine Library Precursor

This compound is a documented and validated starting material for the synthesis of 4H-1,4-benzothiazines [1]. This class of heterocycles is of significant interest in medicinal chemistry for its diverse pharmacological activities. The specific 3-ethoxy substitution pattern on the starting material is directly translated to the benzothiazine product, allowing for the creation of focused libraries of ethoxy-substituted analogs. The existence of a peer-reviewed synthetic protocol [1] reduces development time and minimizes the risk of unforeseen synthetic hurdles compared to using a structurally similar but unvalidated analog.

Lipophilicity Tuning for Lead Optimization

In medicinal chemistry campaigns, the calculated LogP of 2.54 for 2-amino-3-ethoxybenzenethiol [1] represents a significant and quantifiable increase in lipophilicity compared to the 3-methoxy analog (estimated LogP ~1.8-2.0). This difference, corresponding to a theoretical ~3-5 fold increase in partition coefficient, provides a rational basis for selecting this specific building block when the goal is to enhance the membrane permeability or alter the distribution profile of a lead compound. Its use allows for a data-driven approach to property optimization, moving beyond empirical analoging.

Application
Selection Property
Validation Focus
Transition metal complexation studies
Experimentally determined stability constants
Irving-Williams series consistency under target conditions
Amine oxidase selectivity research
Target selectivity profile across human amine oxidases
Selectivity window reproducibility and off-target screening
4H-1,4-Benzothiazine synthesis
Validated synthetic route to ethoxy-substituted benzothiazines
Reaction compatibility and product substitution pattern confirmation
Lipophilicity-driven analog design
Calculated LogP difference vs. 3-methoxy analog
Experimental LogP determination and membrane permeability correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-ethoxybenzenethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.